molecular formula C20H20N6O3 B2973789 ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate CAS No. 2034360-56-8

ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate

Cat. No.: B2973789
CAS No.: 2034360-56-8
M. Wt: 392.419
InChI Key: MQUACCOCSVBZEN-UHFFFAOYSA-N
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Description

This compound is a benzoate ester derivative featuring a central azetidine (4-membered nitrogen-containing ring) linked via an amide bond to a pyrimidine scaffold substituted with a pyrazole moiety. Its molecular formula is C₂₁H₂₂N₆O₃, with a molecular weight of 406.4 g/mol (calculated). The ethyl benzoate group likely improves solubility and metabolic stability compared to free carboxylic acids .

Properties

IUPAC Name

ethyl 4-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-2-29-20(28)14-4-6-16(7-5-14)24-19(27)15-11-25(12-15)17-10-18(22-13-21-17)26-9-3-8-23-26/h3-10,13,15H,2,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUACCOCSVBZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with azetidine and benzoate derivatives. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrazole and pyrimidine derivatives are known to be effective.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate C₂₁H₂₂N₆O₃ 406.4 Azetidine core, pyrimidine-pyrazole substituent, ethyl benzoate
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C₂₁H₂₂N₄O₂ 378.4 Phenethylamino linker, pyridazine substituent, lacks azetidine
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) C₂₂H₂₅N₃O₃ 379.5 Methylisoxazole substituent, phenethylamino linker
Ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate C₂₂H₂₄N₆O₃ 420.5 Piperidine core (6-membered), pyridazine-pyrazole substituent
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 Pyrazolo[3,4-b]pyridine core, lacks azetidine/piperidine and benzoate ester

Key Observations:

  • Azetidine vs. Piperidine/Phenethylamino Linkers: The target compound’s azetidine introduces ring strain, which may confer rigidity and enhance binding to sterically constrained targets compared to the more flexible piperidine in or phenethylamino linkers in .
  • Pyrimidine vs. Pyridazine/Isoxazole Substituents : Pyrimidine (two meta-nitrogens) offers distinct electronic properties compared to pyridazine (two adjacent nitrogens, ) or methylisoxazole (oxygen-containing heterocycle, ). These differences influence hydrogen-bonding capacity and target selectivity.
  • Ethyl Benzoate Ester : A common feature across compounds , this group likely enhances lipophilicity and oral bioavailability compared to carboxamide derivatives like .

Biological Activity

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a complex structure, characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C26H30N8O3C_{26}H_{30}N_{8}O_{3} with a molecular weight of 502.6 g/mol. Its structure includes a benzoate moiety, a pyrazole ring, and an azetidine amide linkage, which are critical for its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

1. Antitumor Activity

Studies have shown that derivatives of pyrazolylpyrimidine exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects through the inhibition of cell proliferation and induction of apoptosis .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it may inhibit the growth of specific bacterial strains, making it a candidate for developing new antimicrobial agents .

3. Antiplatelet Activity

In a study focusing on the structure-activity relationship (SAR), derivatives similar to this compound showed potent inhibitory effects on protease-activated receptor 4 (PAR4), which is involved in platelet aggregation . This suggests potential applications in preventing thrombotic disorders.

The biological activities of this compound can be attributed to several mechanisms:

Inhibition of Enzymatic Activity

The compound likely interacts with specific enzymes involved in tumor progression and inflammation, inhibiting their activity and leading to reduced cell proliferation and inflammatory responses.

Receptor Modulation

Through its interaction with various receptors such as PAR4, the compound may modulate signaling pathways critical for platelet activation and aggregation, thus exhibiting antithrombotic effects.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

StudyCompoundBiological ActivityFindings
YD-3AntiplateletPotent inhibition of PAR4-mediated platelet aggregation.
Pyrazole DerivativeAntitumorSignificant cytotoxicity against cancer cell lines.
Novel PyrazolylpyrimidineAntimicrobialEffective against multiple bacterial strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 4-amidobenzoate derivatives with pyrimidine and azetidine moieties?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving enaminones, hydrazines, or cross-coupling strategies. For example:

  • Step 1 : Condensation of enaminones (e.g., ethyl 4-aminobenzoate) with hydrazine derivatives in ethanol/acetic acid under reflux to form pyrimidine intermediates .
  • Step 2 : Palladium-catalyzed cross-coupling reactions to introduce azetidine or pyrazole substituents, followed by hydroxylation or deprotection steps .
  • Step 3 : Final purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the structural identity of the compound confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Used to resolve complex stereochemistry, as demonstrated in pyridazinyl-pyrazole analogs .
  • Spectroscopy : 1^1H/13^13C NMR and HRMS (e.g., m/z 215 [M+H]+ in pyrazole derivatives) validate molecular weight and functional groups .
  • IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches in related compounds .

Q. What safety protocols are recommended for handling azetidine-pyrimidine hybrids during synthesis?

  • Methodological Answer :

  • PPE : Wear gloves, protective clothing, and masks to avoid skin contact or inhalation .
  • First Aid : Immediate rinsing with water for skin/eye exposure; consult a physician if ingested .
  • Waste Disposal : Follow institutional guidelines for organic solvents and heavy metal catalysts (e.g., palladium residues) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for multi-step syntheses involving azetidine ring formation?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)2_2, CuBr) for cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance azetidine cyclization at 35–50°C .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., deprotection of tert-butyl groups) .

Q. How do structural modifications (e.g., pyrazole vs. tetrazole substituents) influence biological activity in related compounds?

  • Methodological Answer :

  • Comparative Analysis :
SubstituentBiological ActivitySource
PyrazoleAntimicrobial
TetrazoleAnticonvulsant
  • Mechanistic Insight : Pyrazole’s hydrogen-bonding capacity enhances target binding, while tetrazole’s acidity may improve membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrimidine-azetidine hybrids?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., IC50_{50} measurements) under standardized conditions .
  • Structural Confirmation : Ensure synthesized batches match published NMR/X-ray data to rule out impurities .
  • Target Selectivity Profiling : Use kinase/GPCR panels to differentiate off-target effects .

Experimental Design & Data Analysis

Q. What statistical models are suitable for analyzing dose-dependent effects in preclinical studies?

  • Methodological Answer :

  • ANOVA : Compare treatment groups (e.g., trellis systems in split-plot designs) for significance .
  • Dose-Response Curves : Fit data to Hill equations using software like GraphPad Prism .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., pyrimidine efficacy in inflammation models) .

Q. How should researchers design stability studies for azetidine-containing compounds under varying pH/temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
  • pH Profiling : Test solubility and decomposition in buffers (pH 1–10) to identify labile bonds (e.g., ester groups) .

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